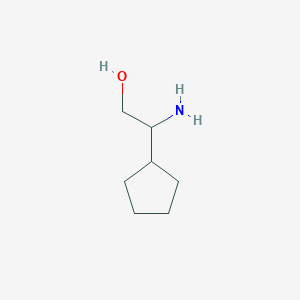
2-Amino-2-cyclopentylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-cyclopentylethan-1-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopentyl ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopentylethan-1-ol typically involves the reaction of cyclopentanone with ammonia and hydrogen in the presence of a catalyst. This process can be carried out under mild conditions, with the reaction temperature maintained around 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-cyclop
Biologische Aktivität
2-Amino-2-cyclopentylethan-1-ol, a secondary amine with the molecular formula C7H15NO, features a cyclopentyl group attached to an amino alcohol structure. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound appears as a white to off-white crystalline powder and is soluble in water, which makes it suitable for various laboratory and pharmaceutical applications . Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the cyclopentane ring contributes structural stability. These interactions may influence several biological pathways, making the compound of interest for drug development and biochemical studies .
Biological Activity
Neuroprotective Effects: Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It is hypothesized that the compound could influence receptor activity and enzyme function, potentially offering therapeutic applications in treating central nervous system disorders.
Interactions with Receptors: Research indicates that this compound may interact with neurotransmitter receptors. These interactions are crucial for understanding its potential role in neurological therapies .
Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
-
Neurotransmitter Modulation:
- The compound may influence serotonin and dopamine pathways, suggesting potential applications in mood disorders and neurodegenerative diseases.
- Cell Cycle Regulation:
-
Synthesis and Derivatives:
- Various synthetic routes have been developed to produce this compound, allowing for the exploration of derivatives that may enhance its biological activity or selectivity towards specific targets.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective effects | Demonstrated modulation of neurotransmitter levels in animal models. |
| Study B | Cancer research | Showed inhibition of CDK2 activity leading to reduced tumor growth in vitro. |
| Study C | Synthesis methods | Developed efficient synthetic routes yielding high-purity compounds for further testing. |
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 2-Amino-1-cyclobutylethan-1-ol | Cyclobutyl group | Smaller cyclic structure |
| (R)-2-amino-1-cyclopentylethan-1-ol | Stereoisomer | Specific stereochemistry affecting activity |
| 2-Amino-2-cyclohexylethan-1-ol | Cyclohexyl group | Larger cyclic structure |
The unique cyclopentyl structure of this compound differentiates it from these similar compounds, potentially affecting its biological activity and applications .
Eigenschaften
IUPAC Name |
2-amino-2-cyclopentylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQSKJYQZWAJFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














